ECE-1 Inhibitory Potency: CGS 35066 Achieves 18.6-Fold Enhancement Over Parent Compound CGS 26303
CGS 35066 demonstrates an IC50 of 22 nM against human recombinant ECE-1, representing an 18.6-fold improvement in potency compared to its structural progenitor CGS 26303, which exhibits an IC50 of 410 nM under identical assay conditions [1]. This potency enhancement was achieved through the deliberate substitution of the biphenyl group in CGS 26303 with a dibenzofuran moiety, coupled with replacement of the tetrazol group by a carboxylic acid [1].
| Evidence Dimension | Inhibitory potency against human ECE-1 (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | CGS 26303: 410 nM |
| Quantified Difference | 18.6-fold improvement (lower IC50 indicates higher potency) |
| Conditions | In vitro human recombinant ECE-1 enzyme assay |
Why This Matters
This 18.6-fold potency gain enables robust ECE-1 inhibition at substantially lower compound concentrations, reducing the likelihood of solvent-mediated artifacts and off-target engagement in cell-based and in vivo experiments.
- [1] Jeng AY, De Lombaert S, Beil ME, Bruseo CW, Savage P, Chou M, Trapani AJ. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066. J Cardiovasc Pharmacol. 2000;36(5 Suppl 1):S36-9. View Source
